PF-06409577

Description

Properties

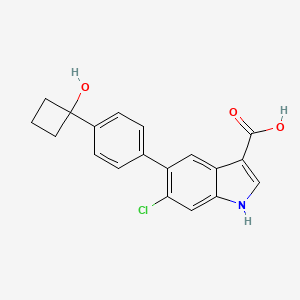

IUPAC Name |

6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQXLWCFSUSXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467057-23-3 | |

| Record name | PF-06409577 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467057233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06409577 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89WAM8FBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-06409577

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06409577 is a potent, selective, and orally bioavailable small-molecule activator of AMP-activated protein kinase (AMPK). As a direct allosteric activator, it preferentially targets the α1β1γ1 isoform of AMPK, initiating a cascade of downstream signaling events that modulate cellular metabolism and growth. This technical guide provides a comprehensive overview of the mechanism of action of PF-06409577, detailing its molecular interactions, downstream effects, and pharmacokinetic profile. The information presented herein is intended to support further research and development of this compound for various therapeutic applications, including diabetic nephropathy, non-alcoholic fatty liver disease (NAFLD), and oncology.

Core Mechanism of Action: Direct AMPK Activation

PF-06409577 functions as a direct, allosteric activator of AMPK. It binds to a site on the AMPK complex, leading to a conformational change that enhances its kinase activity. This activation is independent of cellular AMP levels, distinguishing it from indirect AMPK activators.

Isoform Selectivity

PF-06409577 exhibits selectivity for the β1-containing isoforms of AMPK. It is a potent activator of the α1β1γ1 and α2β1γ1 isoforms, with significantly less activity against β2-containing isoforms.[1][2][3][4][5]

Quantitative Potency

The potency of PF-06409577 has been determined in various in vitro assays, most notably the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

| AMPK Isoform | EC50 (nM) | Assay Type |

| α1β1γ1 | 7.0[1][6] | TR-FRET |

| α2β1γ1 | 6.8[1] | TR-FRET |

| α1β2γ1 | >4000[1][3][4] | TR-FRET |

| α2β2γ1 | >4000[1] | TR-FRET |

| α2β2γ3 | >4000[1] | TR-FRET |

Downstream Signaling Pathways

Activation of AMPK by PF-06409577 triggers a series of downstream signaling events that are central to its therapeutic effects. These primarily involve the regulation of metabolic and cell growth pathways.

Inhibition of mTORC1 Signaling

A key downstream effect of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7][8][9] This inhibition is mediated through the phosphorylation of tuberous sclerosis complex 2 (TSC2) and Raptor by AMPK. Activated AMPK phosphorylates TSC2, which in turn inhibits Rheb, a critical activator of mTORC1. This leads to reduced cell growth, proliferation, and induction of autophagy.[8]

Regulation of Acetyl-CoA Carboxylase (ACC)

AMPK directly phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[10][11] This action reduces the conversion of acetyl-CoA to malonyl-CoA, thereby decreasing de novo lipogenesis.[2][12] This is a key mechanism underlying the potential of PF-06409577 in treating metabolic disorders like NAFLD.

Pharmacokinetics

Preclinical studies have characterized the pharmacokinetic profile of PF-06409577 in several species. The compound is orally bioavailable and demonstrates moderate plasma clearance.

Pharmacokinetic Parameters in Preclinical Models

| Parameter | Rat | Dog | Monkey | Human |

| Plasma Unbound Fraction (fu,p) | 0.0044 | 0.028 | 0.032 | 0.017 |

| IV Plasma Clearance (CLp) (mL/min/kg) | 22.6 | 12.9 | 8.57 | - |

| IV Volume of Distribution (Vdss) (L/kg) | 3.15 | 0.846 | - | - |

| Oral Bioavailability (F) (%) | 15 | 100 | 59 | - |

| Oral Time to Max Concentration (Tmax) (h) | 0.25 | 1.20 | 0.50 | - |

| Data compiled from[1] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of PF-06409577.

AMPK Activation Assay (TR-FRET)

This assay measures the ability of a compound to activate AMPK.

Protocol:

-

Reagents: Recombinantly expressed and purified, fully phosphorylated AMPK (e.g., α1β1γ1), protein phosphatase 2a (PP2a), okadaic acid, ATP, SAMS peptide substrate (derived from ACC1), TR-FRET detection antibodies.

-

Procedure: a. Incubate fully phosphorylated AMPK with the test compound (PF-06409577) and PP2a. This step assesses the compound's ability to protect AMPK from dephosphorylation. b. Quench PP2a activity with okadaic acid. c. Initiate the kinase reaction by adding ATP and the SAMS peptide substrate. d. Monitor the phosphorylation of the SAMS peptide using a TR-FRET antibody detection method.[1]

-

Data Analysis: Normalize data relative to a known activator like AMP (100% control). An increase in the TR-FRET signal relative to a DMSO control indicates compound-mediated activation or protection from dephosphorylation.

mTOR Pathway Analysis (Western Blot)

This method is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with PF-06409577.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., U2OS osteosarcoma cells) and treat with various concentrations of PF-06409577 for a specified duration.

-

Cell Lysis: Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: a. Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Model of Diabetic Nephropathy

This experimental design is used to evaluate the therapeutic efficacy of PF-06409577 in a preclinical model of diabetic nephropathy.

Protocol:

-

Animal Model: Utilize a relevant animal model, such as streptozotocin (STZ)-induced diabetic rats or obese ZSF1 rats.

-

Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of STZ in citrate buffer. Confirm hyperglycemia by measuring blood glucose levels.

-

Treatment: Once diabetic nephropathy is established (e.g., confirmed by proteinuria), administer PF-06409577 or vehicle control orally, once daily, for a specified period (e.g., 60 days).

-

Monitoring: Monitor key parameters throughout the study, including body weight, blood glucose, and urinary albumin excretion.

-

Endpoint Analysis: At the end of the treatment period, collect blood and kidney tissues for analysis. a. Biochemical Analysis: Measure serum creatinine and blood urea nitrogen (BUN). b. Histopathology: Perform histological staining (e.g., H&E, PAS, Masson's trichrome) on kidney sections to assess renal morphology and fibrosis. c. Western Blot Analysis: Analyze the expression and phosphorylation of AMPK and downstream targets in kidney tissue lysates.

Therapeutic Implications

The mechanism of action of PF-06409577 positions it as a promising therapeutic agent for a range of diseases.

-

Diabetic Nephropathy: By activating AMPK, PF-06409577 can improve kidney function and reduce proteinuria in preclinical models of diabetic nephropathy.[3][5]

-

Non-Alcoholic Fatty Liver Disease (NAFLD): The inhibition of de novo lipogenesis through ACC phosphorylation suggests a role for PF-06409577 in reducing hepatic steatosis.[10][12]

-

Oncology: The inhibition of the mTORC1 pathway and induction of autophagy by PF-06409577 have been shown to inhibit the growth of cancer cells, such as osteosarcoma.[8][9][13]

-

Polycystic Kidney Disease (ADPKD): PF-06409577 has been shown to inhibit renal cyst progression by concurrently inhibiting the mTOR pathway and CFTR channel activity.[14]

Conclusion

PF-06409577 is a well-characterized, direct activator of AMPK with a clear mechanism of action. Its ability to modulate key metabolic and cell growth pathways through the activation of AMPK and subsequent inhibition of mTORC1 and ACC provides a strong rationale for its continued investigation in various disease contexts. The data and protocols summarized in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of PF-06409577.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PF 06409577 | AMPK | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2,3,4,6‑penta‑O‑galloyl‑β‑D‑glucose alleviates inflammation and oxidative stress in diabetic nephropathy rats through MAPK/NF‑κB and ERK/Nrf2/HO‑1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]

- 14. adooq.com [adooq.com]

A Technical Guide to the AMPK Isoform Selectivity of PF-06409577

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the selective activation of AMP-activated protein kinase (AMPK) isoforms by the direct, allosteric activator PF-06409577. The information presented herein is compiled to assist researchers and drug development professionals in understanding the compound's mechanism of action, isoform selectivity profile, and the experimental methodologies used for its characterization.

Core Mechanism of Action

PF-06409577 is a potent, orally bioavailable small molecule that directly activates AMP-activated protein kinase (AMPK).[1] It functions as a selective allosteric activator, binding to the Allosteric Drug and Metabolite (ADaM) site on the AMPK complex.[2][3] This binding has a dual effect: it causes a robust allosteric activation of the kinase and also protects the crucial Threonine-172 residue on the α-subunit from dephosphorylation, leading to sustained enzyme activation.[1][4] Notably, PF-06409577 exhibits significant selectivity for AMPK complexes containing the β1 subunit over those containing the β2 subunit.[2][5]

Quantitative Data: Isoform Selectivity Profile

The potency and selectivity of PF-06409577 have been quantified across various human AMPK isoform complexes. The compound shows a clear preference for β1-containing isoforms, with significantly lower activity against β2-containing isoforms. The following table summarizes the half-maximal effective concentrations (EC50) for activation.

| AMPK Isoform (Human) | EC50 (nM) | Reference |

| α1β1γ1 | 7.0 | [6] |

| α2β1γ1 | 6.8 | [6] |

| α1β2γ1 | > 4000 | [6] |

| α2β2γ1 | > 4000 | [6] |

| α2β2γ3 | > 4000 | [6] |

Experimental Protocols

The characterization of PF-06409577's isoform selectivity primarily relies on biochemical kinase assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and radiometric assays.

TR-FRET Activation/Protection Assay

This assay is the primary method used to determine the EC50 values of PF-06409577 and simultaneously assess its ability to allosterically activate AMPK and protect it from dephosphorylation.[4]

Principle: The assay measures the phosphorylation of a specific substrate peptide (e.g., SAMS peptide) by an AMPK isoform.[4] The detection system uses a Europium (Eu)-labeled antibody that recognizes the phosphorylated substrate and an acceptor fluorophore (e.g., conjugated to streptavidin if a biotinylated peptide is used). When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and the acceptor into close proximity. Excitation of the donor leads to Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The time-resolved nature of the detection minimizes interference from compound autofluorescence.[7]

Detailed Methodology:

-

Reagent Preparation:

-

AMPK Isoforms: Recombinant, purified, and pre-phosphorylated human AMPK isoforms (e.g., α1β1γ1, α2β1γ1, α1β2γ1) are used.[4]

-

Compound Dilution: PF-06409577 is serially diluted in DMSO to create a concentration gradient.

-

Assay Buffer: A suitable kinase buffer is prepared (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).[8]

-

Substrate/ATP Mix: A solution containing the SAMS peptide substrate and ATP is prepared in the assay buffer.[4]

-

Detection Reagents: A solution containing the Eu-labeled anti-phospho-substrate antibody and the FRET acceptor is prepared in a buffer containing EDTA to stop the kinase reaction.[8]

-

-

Assay Procedure (384-well plate format):

-

Compound Incubation: PF-06409577 dilutions are added to the assay wells.

-

Enzyme Addition: A specific concentration of the AMPK isoform is added to the wells.

-

Pre-incubation: The plate is incubated at room temperature for approximately 15 minutes to allow the compound to bind to the enzyme.[9]

-

Dephosphorylation Step (for protection assay): A phosphatase (like PP2a) can be added at this stage, followed by another incubation period, to assess the compound's ability to protect Thr172 from dephosphorylation.[9]

-

Kinase Reaction Initiation: The Substrate/ATP mix is added to all wells to start the phosphorylation reaction. The plate is incubated for 60 minutes at room temperature.[9]

-

Reaction Termination and Detection: The detection reagent mix (containing EDTA) is added to stop the reaction.

-

Signal Reading: After a final incubation period (typically 60 minutes), the plate is read on a TR-FRET-compatible plate reader, measuring emissions at the donor and acceptor wavelengths.[10]

-

-

Data Analysis:

-

The ratio of acceptor to donor emission is calculated.

-

Data are normalized relative to controls (e.g., DMSO as 0% activation, AMP as 100% activation).[4]

-

EC50 values are determined by plotting the normalized data against the logarithm of the compound concentration and fitting the curve using a four-parameter logistic equation.

-

Orthogonal Radiometric Kinase Assay

To confirm the results from the TR-FRET assay and rule out potential artifacts, a radiometric assay using ³³P-labeled ATP is employed.[4] This method is considered a gold standard for directly measuring kinase activity.[11]

Principle: This assay directly measures the incorporation of a radioactive phosphate group (from [γ-³³P]ATP) onto a substrate peptide by the kinase. The phosphorylated substrate is then separated from the unincorporated [γ-³³P]ATP, and the radioactivity of the substrate is quantified.[11]

Detailed Methodology:

-

Reaction Setup: The kinase reaction is set up similarly to the TR-FRET assay, containing the AMPK isoform, assay buffer, substrate peptide, and varying concentrations of PF-06409577.

-

Reaction Initiation: The reaction is initiated by adding a mix of unlabeled ATP and [γ-³³P]ATP.[12]

-

Incubation: The reaction proceeds for a defined period at room temperature.

-

Reaction Termination and Separation: The reaction is stopped, typically by adding a strong acid (e.g., phosphoric acid). The reaction mixture is then spotted onto a filter membrane (e.g., phosphocellulose paper) which binds the positively charged peptide substrate but not the negatively charged ATP.[12]

-

Washing: The filter is washed multiple times to remove unincorporated [γ-³³P]ATP.

-

Quantification: The radioactivity retained on the filter, which corresponds to the amount of phosphorylated substrate, is measured using a scintillation counter.

-

Data Analysis: The counts per minute (CPM) are plotted against the compound concentration to determine the EC50 value.

Visualizations

AMPK Signaling Pathway and PF-06409577 Action

Experimental Workflow for Isoform Selectivity Screening

References

- 1. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PF-06409577 ≥98% (HPLC) | 1467057-23-3 [sigmaaldrich.com]

- 3. Macrophage AMPK β1 activation by PF-06409577 reduces the inflammatory response, cholesterol synthesis, and atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. mdpi.com [mdpi.com]

PF-06409577: A Deep Dive into its Downstream Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06409577 is a potent, selective, and orally bioavailable small-molecule allosteric activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive overview of the downstream signaling pathways modulated by PF-06409577, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved. Its targeted action on AMPK, primarily the α1β1γ1 isoform, triggers a cascade of events with therapeutic potential across a spectrum of diseases, including metabolic disorders, oncology, and renal diseases.

Core Mechanism of Action

PF-06409577 directly binds to and activates AMPK, a serine/threonine kinase that acts as a cellular energy sensor.[1][2] Activation of AMPK initiates a series of downstream signaling events aimed at restoring cellular energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. PF-06409577 is highly selective for AMPK isoforms containing the β1 subunit.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of PF-06409577, highlighting its potency and selectivity.

Table 1: In Vitro Potency of PF-06409577 on AMPK Isoforms

| AMPK Isoform | EC50 (nM) | Assay Type | Reference |

| α1β1γ1 | 7.0 | TR-FRET | [4][5] |

| α2β1γ1 | 6.8 | TR-FRET | [4] |

| α1β2γ1 | >4000 | TR-FRET | [4] |

| α2β2γ1 | >4000 | TR-FRET | [4] |

| α2β2γ3 | >4000 | TR-FRET | [4] |

Table 2: Pharmacokinetic Properties of PF-06409577

| Species | Plasma Unbound Fraction (fu,p) | Intravenous Clearance (CLp, mL/min/kg) | Volume of Distribution (Vdss, L/kg) | Oral Bioavailability (F, %) |

| Rat | 0.0044 | 22.6 | 0.846 - 3.15 | 15 |

| Dog | 0.028 | 12.9 | 0.846 - 3.15 | 100 |

| Monkey | 0.032 | 8.57 | 0.846 - 3.15 | 59 |

| Human | 0.017 | N/A | N/A | N/A |

| [Data sourced from reference[4]] |

Downstream Signaling Pathways

Activation of AMPK by PF-06409577 orchestrates a multifaceted downstream signaling cascade, impacting cellular metabolism, growth, and survival.

Regulation of mTORC1 Signaling and Autophagy

A primary consequence of AMPK activation is the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. AMPK directly phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2) and phosphorylates Raptor, a key component of mTORC1, leading to the suppression of mTORC1 activity. This inhibition alleviates the mTORC1-dependent suppression of Unc-51 like autophagy activating kinase 1 (ULK1), thereby inducing autophagy, a cellular recycling process.[1][6][7][8][9] This pathway is crucial for the anti-cancer effects of PF-06409577 observed in osteosarcoma.[1][6][8][9]

Figure 1: PF-06409577-mediated activation of AMPK leading to mTORC1 inhibition and autophagy induction.

Modulation of Lipid and Cholesterol Metabolism

In the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), PF-06409577 has demonstrated significant effects on lipid and cholesterol metabolism.[10] Activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis, including acetyl-CoA carboxylase (ACC) and HMG-CoA reductase (HMGCR).[7] This leads to a reduction in hepatic lipid accumulation and circulating cholesterol levels.[10]

Figure 2: PF-06409577-induced AMPK activation inhibits key enzymes in lipid and cholesterol synthesis.

Downregulation of Receptor Tyrosine Kinases (RTKs)

In cancer cell models, particularly osteosarcoma, PF-06409577 treatment leads to the downregulation of several receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptor alpha (PDGFRα), PDGFRβ, and epidermal growth factor receptor (EGFR).[1][6] This effect is mediated by AMPK-dependent lysosomal translocation and degradation of these receptors, thereby inhibiting downstream pro-survival signaling pathways.[1]

Figure 3: AMPK-mediated degradation of receptor tyrosine kinases induced by PF-06409577.

Anti-Inflammatory Response

PF-06409577 has been shown to reduce the inflammatory response in macrophages.[7] Activation of AMPKβ1 in macrophages suppresses transcripts related to the inflammatory response, including those involved in NF-κB signaling.[7] This suggests a role for PF-06409577 in mitigating inflammatory conditions such as atherosclerosis.

Regulation of Ion Channels

In the context of autosomal dominant polycystic kidney disease (ADPKD), PF-06409577 has been found to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel activity.[11] This, in conjunction with the inhibition of the mTOR pathway, reduces renal cyst progression by decreasing both cell proliferation and fluid secretion into the cysts.[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize the activity of PF-06409577.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to identify allosteric activators of AMPK and compounds that protect the enzyme from dephosphorylation.[2]

-

Principle: The assay measures the phosphorylation of a SAMS peptide substrate by AMPK.

-

Procedure:

-

Incubate fully phosphorylated AMPK with the test compound (PF-06409577).

-

Add ATP and the SAMS peptide to initiate the kinase reaction.

-

For the activation/protection assay, protein phosphatase 2a (PP2a) and okadaic acid are included.

-

Stop the reaction and detect the phosphorylated SAMS peptide using a TR-FRET antibody detection method.

-

Normalize data to a known activator like AMP.

-

Figure 4: Workflow for the TR-FRET assay to measure AMPK activation.

Western Blotting

Western blotting is employed to detect the phosphorylation status of AMPK and its downstream targets.[1][6]

-

Principle: This technique uses antibodies to detect specific proteins in a sample.

-

Procedure:

-

Treat cells with PF-06409577 for the desired time and concentration.

-

Lyse the cells to extract total protein.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr-172), total AMPK, and other downstream targets (e.g., p-S6K1).

-

Incubate with a secondary antibody conjugated to a detectable enzyme.

-

Visualize the protein bands using a chemiluminescent substrate.

-

In Vivo Xenograft Studies

These studies are conducted to evaluate the anti-tumor efficacy of PF-06409577 in animal models.[1]

-

Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth is monitored.

-

Procedure:

-

Inject human osteosarcoma cells (e.g., U2OS) subcutaneously into SCID mice.

-

Allow tumors to grow to a specific volume (e.g., 100 mm³).

-

Randomly assign mice to treatment groups (vehicle control or PF-06409577 at various doses).

-

Administer PF-06409577 orally on a daily schedule.

-

Measure tumor volume and mouse body weight regularly.

-

At the end of the study, excise tumors for further analysis (e.g., Western blotting for target engagement).

-

Conclusion

PF-06409577 is a well-characterized, potent, and selective activator of AMPK that modulates a wide array of downstream signaling pathways. Its ability to influence key cellular processes, including metabolism, growth, and inflammation, underscores its therapeutic potential in a variety of disease models. The detailed understanding of its mechanism of action and downstream effects provides a solid foundation for its continued investigation and potential clinical development.

References

- 1. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]

- 7. Macrophage AMPK β1 activation by PF-06409577 reduces the inflammatory response, cholesterol synthesis, and atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PF-06409577 inhibits renal cyst progression by concurrently inhibiting the mTOR pathway and CFTR channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-06409577: A Technical Overview of a Novel AMPK Activator

An In-depth Guide on the Discovery, Preclinical Development, and Signaling Pathways of PF-06409577 for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

PF-06409577 is a potent, selective, and orally bioavailable direct allosteric activator of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis. Developed by Pfizer, it was identified through a high-throughput screening campaign and subsequent lead optimization with the primary therapeutic goal of treating diabetic nephropathy.[1][2] The compound showed promising preclinical efficacy in models of diabetic kidney disease, non-alcoholic fatty liver disease (NAFLD), and osteosarcoma by targeting β1-containing AMPK isoforms.[3][4] Despite a strong preclinical profile that led to its advancement into first-in-human clinical trials, the development of PF-06409577 was ultimately discontinued.[1][5] This document provides a comprehensive technical overview of its discovery, mechanism of action, synthesis, and key preclinical data.

Discovery and Optimization

The journey to identify PF-06409577 began with a high-throughput screening (HTS) of Pfizer's corporate compound library.[3] The goal was to find direct activators of AMPK, based on human genetic data suggesting this pathway's relevance for treating diabetic nephropathy.[1][2]

From HTS Hit to Lead Compound

The initial HTS campaign utilized a novel time-resolved fluorescence resonance energy transfer (TR-FRET) activation/protection assay designed to identify compounds that could both allosterically activate AMPK and protect the crucial Threonine-172 residue on the α-subunit from dephosphorylation.[1][3] This screen identified an indazole amide (Compound 1) as a weak but promising hit.[3] Subsequent medicinal chemistry efforts, including truncation of the initial hit to its minimal pharmacophore, led to a more potent indazole acid lead compound.[1][2]

Lead Optimization

Optimization focused on improving potency and oral absorption.[1] Modifications to the indazole core and the aryl appendage culminated in the synthesis of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, designated PF-06409577 (also referred to as compound 7 in initial publications).[1][2] This indole acid derivative demonstrated a superior balance of properties, including single-digit nanomolar potency for the target AMPK isoform and an excellent preclinical profile, warranting its advancement into clinical trials.[1]

References

- 1. PF-06409577 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PF-06409577 in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06409577 is a potent and selective, direct activator of AMP-activated protein kinase (AMPK), a critical enzyme in the regulation of cellular energy homeostasis. This document provides a comprehensive technical overview of the preclinical evidence supporting the role of PF-06409577 in ameliorating key aspects of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), hyperlipidemia, and diabetic nephropathy. We detail its mechanism of action, summarize key quantitative in vitro and in vivo data, and provide methodologies for the pivotal experiments described.

Introduction: Targeting Metabolic Disease with AMPK Activation

Metabolic diseases, including NAFLD, type 2 diabetes, and hyperlipidemia, represent a significant and growing global health burden. A central player in the pathology of these conditions is the dysregulation of cellular energy metabolism. AMP-activated protein kinase (AMPK) functions as a master metabolic regulator, activated in response to a low cellular energy state (high AMP:ATP ratio). Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic processes that generate ATP (like fatty acid oxidation) and inhibiting anabolic processes that consume ATP (such as lipid and cholesterol synthesis).

Pharmacological activation of AMPK is therefore a promising therapeutic strategy for metabolic diseases.[1] PF-06409577 is a small molecule that directly binds to and activates AMPK, showing a bias towards complexes containing the β1 subunit.[2] Its efficacy has been demonstrated in multiple preclinical models, positioning it as a significant tool for research and potential therapeutic development.[3][4]

Mechanism of Action

PF-06409577 is an allosteric activator of the AMPK α1β1γ1 and α2β1γ1 isoforms, with EC50 values of 7.0 nM and 6.8 nM, respectively.[5] It is significantly less active against isoforms containing the β2 subunit.[5] The primary mechanism through which PF-06409577 exerts its metabolic effects is the direct activation of AMPK in the liver.[2] This activation leads to the phosphorylation and subsequent inhibition of two key enzymes in lipid and cholesterol biosynthesis:

-

Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme in de novo lipogenesis (fatty acid synthesis).

-

3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR): The rate-limiting enzyme in cholesterol synthesis.[6]

By inhibiting these pathways, PF-06409577 effectively reduces the liver's production and accumulation of lipids and cholesterol.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of PF-06409577.

Table 1: In Vitro Activity

| Parameter | Species/Cell Type | Value | Reference |

| EC50 (AMPK α1β1γ1) | Human | 7.0 nM | [5] |

| EC50 (AMPK α2β1γ1) | Human | 6.8 nM | [5] |

| EC50 (De Novo Lipogenesis) | Rat Primary Hepatocytes | 49 nM | [6] |

| EC50 (De Novo Lipogenesis) | Human Primary Hepatocytes | 128 nM | [6] |

Table 2: In Vivo Efficacy in Rodent Models

| Model | Species | Treatment | Key Findings | Reference |

| Diabetic Nephropathy | ZSF1 Rat | 10, 30, 100 mg/kg/day (p.o.) for 67 days | Dose-dependent reduction in urinary albumin loss. | [3] |

| Hyperlipidemia & NAFLD | ZSF1 Rat | 10, 30, 100 mg/kg/day (p.o.) for 67 days | Dose-dependent reduction in circulating total and non-HDL cholesterol. Dose-dependent increase in HDL cholesterol. Reduction in liver triglycerides. | [2] |

| NAFLD | Diet-Induced Obese (DIO) Mouse | 100 mg/kg/day (p.o.) for 42 days | Reduction in liver triglycerides. | [2] |

Table 3: In Vivo Efficacy in a Non-Human Primate Model

| Model | Species | Treatment | Key Findings | Reference |

| Hyperlipidemia | Cynomolgus Monkey | 25 mg/kg/day (p.o.) for 6 weeks | Significant reduction in circulating total cholesterol and LDL after 2 weeks, sustained for 6 weeks. No significant change in HDL. | [2] |

Experimental Protocols

Detailed methodologies for key cited experiments are provided below.

In Vitro: De Novo Lipogenesis (DNL) and Cholesterol Synthesis Assays

This protocol is adapted from Esquejo et al., 2018.[2]

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rats, cynomolgus monkeys, or humans using a collagenase perfusion method.

-

Cell Plating: Cells are plated overnight in Williams E Media (WEM) supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

-

Compound Treatment: The media is replaced with fresh WEM containing PF-06409577 at various concentrations. Cells are incubated for a specified period (e.g., 2-4 hours).

-

Radiolabeling: 14C-acetate is added to the media as a tracer for fatty acid and cholesterol synthesis and incubated for 2-4 hours at 37°C.

-

Lipid Extraction: Cells are washed with PBS and lipids are extracted using a solution of hexane:isopropanol (3:2).

-

Quantification: The lipid-containing organic phase is separated, evaporated, and the radioactivity is measured using a scintillation counter. The amount of 14C incorporated into the lipid fraction is indicative of the rate of de novo lipogenesis and cholesterol synthesis.

In Vivo: ZSF1 Rat Model of NAFLD and Hyperlipidemia

This protocol is based on the study by Esquejo et al., 2018.[2]

-

Animal Model: Six-week-old, male, obese ZSF1 rats (a model of metabolic syndrome) are used.

-

Acclimation and Randomization: Animals are acclimated and randomized into treatment groups based on body weight.

-

Dosing Regimen: PF-06409577 is administered daily via oral gavage (p.o.) at doses of 10, 30, or 100 mg/kg. The vehicle control is 0.5% methylcellulose.

-

Treatment Duration: The study is conducted for 67 days.

-

Sample Collection: On day 67, following a 16-hour fast, a final dose is administered. Four hours post-dose, animals are anesthetized. Blood and liver tissue are collected.

-

Analysis: Plasma is analyzed for total cholesterol, HDL, non-HDL, and triglycerides using a clinical chemistry analyzer. Liver tissue is analyzed for triglyceride content.

In Vivo: Cynomolgus Monkey Model of Hyperlipidemia

This Good Laboratory Practice (GLP) compliant study is described in Esquejo et al., 2018.[2]

-

Animal Model: Healthy, adult male and female cynomolgus monkeys (n=3/sex/group) are used.

-

Dosing Regimen: PF-06409577 is administered once daily by oral gavage at a dose of 25 mg/kg/day. A vehicle control group is included.

-

Treatment Duration: The study duration is 6 weeks.

-

Sample Collection: Blood samples are collected at baseline and at regular intervals (e.g., weekly or bi-weekly) throughout the study.

-

Analysis: Serum is analyzed for a comprehensive clinical laboratory panel, including total cholesterol, triglycerides, HDL, and LDL.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

PF-06409577 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06409577 is a potent, selective, and orally bioavailable small-molecule activator of AMP-activated protein kinase (AMPK).[1] Initially investigated for the treatment of diabetic nephropathy, its role as a direct activator of a key cellular energy sensor has garnered significant interest in the field of oncology.[2] This technical guide provides an in-depth overview of the preclinical research on PF-06409577 in cancer, with a focus on its mechanism of action, anti-tumor effects in osteosarcoma, and detailed experimental protocols.

Core Mechanism of Action

PF-06409577 is a direct allosteric activator of AMPK, a serine/threonine kinase that acts as a master regulator of cellular energy homeostasis.[3] It specifically activates AMPK isoforms containing the α1 subunit, leading to the phosphorylation of AMPKα1 at threonine-172, which is crucial for its kinase activity.[3] Activated AMPK orchestrates a metabolic switch, inhibiting anabolic processes that consume ATP (such as protein and lipid synthesis) and promoting catabolic processes that generate ATP (such as fatty acid oxidation and glycolysis). In the context of cancer, this activation can lead to anti-proliferative and pro-apoptotic effects.

Preclinical Efficacy in Osteosarcoma

Research has demonstrated the potent anti-cancer effects of PF-06409577 in preclinical models of osteosarcoma (OS), a primary bone malignancy.[3] The compound has been shown to inhibit cell viability, suppress proliferation, and induce programmed cell death (apoptosis) and cell cycle arrest in various human osteosarcoma cell lines.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of PF-06409577 in osteosarcoma.

| Parameter | Value | Assay | Reference |

| AMPK Activation (EC50) | 7.0 nM (α1β1γ1 isoform) | TR-FRET | [1] |

| In Vitro Anti-proliferative Concentration | 0.3 - 3.0 µM | MTT, BrdU, EdU | [1] |

| In Vivo Oral Dose (Mouse Xenograft) | 10 - 30 mg/kg, daily | Tumor Growth Inhibition | [1] |

| Cell Line | Effect of PF-06409577 (1 µM, 48-72h) | Assay | Reference |

| U2OS | Significant inhibition of viability and proliferation | MTT, BrdU | [1] |

| MG-63 | Significant inhibition of viability and proliferation | MTT, BrdU | [1] |

| SaOs-2 | Significant inhibition of viability and proliferation | MTT, BrdU | [1] |

| Primary Human OS Cells | Significant inhibition of viability and proliferation | MTT, BrdU | [1] |

Signaling Pathways

The anti-cancer effects of PF-06409577 in osteosarcoma are mediated through the modulation of key downstream signaling pathways.

Activation of AMPK by PF-06409577 leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[3] This is evidenced by decreased phosphorylation of the mTORC1 substrate, S6K1.[3] Furthermore, AMPK activation induces autophagy and promotes the downregulation of multiple receptor tyrosine kinases (RTKs) such as PDGFRα, PDGFRβ, and EGFR.[3] Collectively, these actions contribute to the observed inhibition of osteosarcoma cell growth and induction of apoptosis.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of PF-06409577 in osteosarcoma.

Cell Viability and Proliferation Assays

1. Cell Culture:

-

Human osteosarcoma cell lines (U2OS, MG-63, SaOs-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1]

2. MTT Assay:

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are treated with varying concentrations of PF-06409577 (e.g., 0.1, 0.3, 1, 3 µM) or vehicle control for 48-72 hours.

-

MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours.

-

The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[1]

3. BrdU/EdU Incorporation Assay:

-

Cells are seeded in 96-well plates and treated with PF-06409577 as described above.

-

During the final hours of incubation, BrdU or EdU is added to the culture medium.

-

Incorporation of BrdU/EdU is detected using a colorimetric or fluorescent assay kit according to the manufacturer's instructions.[1]

Apoptosis and Cell Cycle Analysis

1. TUNEL Staining:

-

Cells are grown on coverslips and treated with PF-06409577.

-

Apoptosis is assessed using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit, following the manufacturer's protocol.[1]

-

TUNEL-positive nuclei are visualized by fluorescence microscopy.[1]

2. Annexin V/Propidium Iodide (PI) Staining:

-

Cells are treated with PF-06409577, harvested, and washed with PBS.

-

Cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.

-

The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.

3. Cell Cycle Analysis:

-

Cells are treated with PF-06409577 for 40 hours.[3]

-

Cells are harvested, fixed in 70% ethanol, and stained with propidium iodide (PI) containing RNase.

-

Cell cycle distribution (G0/G1, S, G2/M phases) is analyzed by flow cytometry.[3]

Western Blotting

1. Cell Lysis and Protein Quantification:

-

Cells are treated with PF-06409577, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

2. SDS-PAGE and Immunoblotting:

-

Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies overnight at 4°C.

-

Primary antibodies used include those against phospho-AMPKα (Thr172), total AMPKα, phospho-S6K1, total S6K1, and β-actin (loading control). All primary antibodies were sourced from Cell Signaling Technology.[1]

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Xenograft Studies

1. Animal Model:

-

Severe combined immunodeficient (SCID) mice are used.[1]

2. Tumor Cell Implantation:

-

U2OS cells (e.g., 3 x 10^6 cells) are injected subcutaneously into the flanks of the mice.[1]

3. Treatment:

-

When tumors reach a volume of approximately 100 mm³, mice are randomized into treatment and control groups.

-

PF-06409577 is administered orally at doses of 10 or 30 mg/kg daily for 24 days.[1] The vehicle control is saline.[1]

4. Monitoring and Endpoint Analysis:

-

Tumor volume and mouse body weight are measured regularly (e.g., every 6 days).[4]

-

At the end of the study, tumors are excised, weighed, and subjected to further analysis, such as Western blotting for target proteins.[4]

Clinical Trials in Cancer

As of the latest available information, there are no active or completed clinical trials investigating PF-06409577 specifically for the treatment of cancer. A Phase 1 study in healthy volunteers (NCT02286882) was terminated.[5][6] The primary clinical development of this compound was focused on diabetic nephropathy.[2]

Conclusion

PF-06409577 is a potent direct activator of AMPK with demonstrated preclinical anti-cancer activity in osteosarcoma models. Its mechanism of action, involving the inhibition of mTORC1 signaling and induction of autophagy and apoptosis, makes it an interesting compound for further cancer research. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the potential of PF-06409577 and other AMPK activators in oncology. The lack of clinical trials in cancer to date suggests that its therapeutic potential in this area remains to be explored in a clinical setting.

References

An In-depth Technical Guide to PF-06409577 and Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06409577 is a potent, selective, and orally bioavailable small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by PF-06409577 triggers a cascade of downstream signaling events, most notably the induction of autophagy, a catabolic process essential for cellular quality control and survival under stress. This technical guide provides a comprehensive overview of PF-06409577, its mechanism of action, and its effects on autophagy induction. We present a compilation of quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.

Introduction to PF-06409577

PF-06409577, chemically known as 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, is a direct allosteric activator of AMPK.[1] It exhibits high potency and selectivity for AMPK heterotrimers containing the β1 subunit.[2] The activation of AMPK by PF-06409577 mimics a state of low cellular energy, initiating a range of physiological responses aimed at restoring energy balance, including the inhibition of anabolic processes and the activation of catabolic pathways such as autophagy.[3][4] Due to its ability to modulate these fundamental cellular processes, PF-06409577 has garnered significant interest as a potential therapeutic agent for various diseases, including diabetic nephropathy, cancer, and heatstroke-induced organ injury.[1][3]

Physicochemical Properties and Pharmacokinetics

A summary of the key physicochemical and pharmacokinetic properties of PF-06409577 is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₆ClNO₃ | [5][6] |

| Molecular Weight | 341.79 g/mol | [1][6][7] |

| Appearance | Solid | [5] |

| EC₅₀ (α1β1γ1 AMPK) | 7.0 nM | [5][7] |

| EC₅₀ (α2β1γ1 AMPK) | 6.8 nM | [7] |

| EC₅₀ (β2-containing isoforms) | ≥10 μM | [2] |

| Oral Bioavailability (Rats) | 15% | [5][7] |

| Oral Bioavailability (Dogs) | 100% | [5][7] |

| Oral Bioavailability (Monkeys) | 59% | [5][7] |

| Plasma Protein Binding (Human) | 98.3% (fu,p = 0.017) | [7] |

Mechanism of Action: AMPK Activation and Downstream Signaling

PF-06409577 directly binds to the allosteric drug and metabolite (ADaM) site at the interface of the α and β subunits of AMPK.[6] This binding induces a conformational change that promotes the phosphorylation of Thr-172 on the α subunit, leading to a significant increase in AMPK activity.[3] Activated AMPK, in turn, modulates the activity of several downstream targets to initiate autophagy. The primary signaling axis involves the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) and the direct activation of the Unc-51 like autophagy activating kinase 1 (ULK1) complex.[3][4]

mTORC1 Inhibition

Activated AMPK phosphorylates and activates the tuberous sclerosis complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1.[3] Inhibition of mTORC1 is a key step in autophagy induction, as active mTORC1 normally suppresses autophagy by phosphorylating and inhibiting ULK1 and other autophagy-related proteins.[4][8]

ULK1 Complex Activation

In addition to relieving mTORC1-mediated inhibition, AMPK can directly phosphorylate ULK1 at activating sites.[4][8] This direct phosphorylation, independent of mTORC1, provides a robust signal for the initiation of autophagy. The activated ULK1 complex then proceeds to phosphorylate downstream components of the autophagy machinery, setting in motion the formation of the autophagosome.[4][9]

The signaling pathway from PF-06409577 to autophagy induction is depicted in the following diagram:

Caption: Signaling pathway of PF-06409577-induced autophagy.

Quantitative Data on Autophagy Induction

The following tables summarize the quantitative effects of PF-06409577 on markers of autophagy and cell viability in various cancer cell lines.

Table 1: Effects of PF-06409577 on Osteosarcoma (OS) Cells

| Cell Line | Treatment | Effect | Fold Change / Observation | Reference |

| U2OS | 0.3-3.0 µM PF-06409577 | Increased p-AMPKα1 (Thr-172) | Dose-dependent increase | [3] |

| Primary OS | 1 µM PF-06409577 | Increased p-AMPKα1 (Thr-172) | Significant increase | [3] |

| Primary OS | 1 µM PF-06409577 | Inhibition of p-S6K1 (Thr-389) | Significant decrease | [3] |

| Primary OS | 1 µM PF-06409577 | Upregulation of Beclin-1 | Increase in protein level | [3] |

| Primary OS | 1 µM PF-06409577 | Degradation of p62 | Decrease in protein level | [3] |

| Primary OS | 1 µM PF-06409577 | LC3B-I to LC3B-II conversion | Increase in LC3B-II | [3] |

| U2OS Xenograft | Oral administration | Upregulation of Beclin-1 | Observed in tumor lysates | [3] |

| U2OS Xenograft | Oral administration | LC3B-I to LC3B-II conversion | Observed in tumor lysates | [3] |

Experimental Protocols

This section provides an overview of the methodologies used to assess PF-06409577-induced autophagy.

Cell Culture and Treatment

-

Cell Lines: Human osteosarcoma cell lines (U2OS, MG-63, SaOs-2) and primary human osteosarcoma cells.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

-

PF-06409577 Treatment: PF-06409577 is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture media to the desired final concentrations (e.g., 0.3-3.0 µM). Cells are typically treated for specified time periods (e.g., 24-48 hours) before analysis.[3]

Western Blotting for Autophagy Markers

Western blotting is a key technique to measure the levels of proteins involved in the autophagy pathway.

Caption: A generalized workflow for Western blotting analysis.

-

Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against autophagy-related proteins (e.g., LC3B, p62, Beclin-1, p-AMPK, p-S6K1). This is followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Autophagic Flux Assays

To confirm that the observed increase in LC3B-II is due to increased autophagic activity rather than a blockage of lysosomal degradation, autophagic flux assays are performed.

-

LC3B-RFP Puncta Formation: Cells are transfected with a plasmid expressing red fluorescent protein-tagged LC3B (LC3B-RFP). Upon autophagy induction, LC3B-RFP translocates to autophagosome membranes, appearing as fluorescent puncta. The number of puncta per cell is quantified using fluorescence microscopy.[3]

-

Lysosomal Inhibition: Cells are co-treated with PF-06409577 and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further accumulation of LC3B-II in the presence of the inhibitor compared to PF-06409577 alone indicates a functional autophagic flux.

Conclusion

PF-06409577 is a valuable pharmacological tool for studying the roles of AMPK and autophagy in various physiological and pathological contexts. Its potent and selective activation of AMPK leads to the robust induction of autophagy through the coordinated inhibition of mTORC1 and activation of the ULK1 complex. The data and protocols presented in this guide offer a foundational resource for researchers aiming to investigate the therapeutic potential of targeting the AMPK-autophagy axis with PF-06409577. Further research is warranted to fully elucidate the therapeutic applications of this compound in a clinical setting.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PF 06409577 | 1467057-23-3 | BP166583 | Biosynth [biosynth.com]

- 7. selleckchem.com [selleckchem.com]

- 8. AMPK and autophagy get connected - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Effects of PF-06409577 on Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of PF-06409577, a direct activator of AMP-activated protein kinase (AMPK), on lipid metabolism. The information presented is collated from preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

PF-06409577 is a potent, orally bioavailable small molecule that allosterically activates AMPK, a key cellular energy sensor.[1][2] Specifically, it is a β1-biased activator, showing high potency for AMPK α1β1γ1 and α2β1γ1 isoforms.[3][4] The activation of AMPK by PF-06409577 is central to its effects on lipid metabolism. Activated AMPK phosphorylates and inactivates key enzymes involved in anabolic pathways such as fatty acid and cholesterol synthesis, while promoting catabolic pathways like fatty acid oxidation.[4][5][6]

Signaling Pathway of PF-06409577 in Lipid Metabolism

The primary mechanism through which PF-06409577 impacts lipid metabolism is by activating AMPK, which in turn phosphorylates and inhibits two critical enzymes: Acetyl-CoA Carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).[4] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), while HMGCR is the rate-limiting enzyme in cholesterol biosynthesis.[4] By inhibiting these enzymes, PF-06409577 effectively reduces the synthesis of new fatty acids and cholesterol.[5][6][7]

Figure 1: Signaling pathway of PF-06409577 in regulating lipid metabolism.

Quantitative Data on Lipid Metabolism

The effects of PF-06409577 on various lipid parameters have been quantified in several preclinical models. The tables below summarize these findings.

Table 1: Effect of PF-06409577 on Plasma Lipids in ZSF1 Rats [5]

| Parameter | Treatment Group | Change from Vehicle |

| Total Cholesterol | PF-06409577 (10 mg/kg) | ↓ Dose-dependent reduction |

| PF-06409577 (30 mg/kg) | ↓ Dose-dependent reduction | |

| PF-06409577 (100 mg/kg) | ↓ Dose-dependent reduction | |

| Non-HDL Cholesterol | PF-06409577 (10 mg/kg) | ↓ Dose-dependent reduction |

| PF-06409577 (30 mg/kg) | ↓ Dose-dependent reduction | |

| PF-06409577 (100 mg/kg) | ↓ Dose-dependent reduction | |

| HDL Cholesterol | PF-06409577 (10 mg/kg) | ↑ Dose-dependent increase |

| PF-06409577 (30 mg/kg) | ↑ Dose-dependent increase | |

| PF-06409577 (100 mg/kg) | ↑ Dose-dependent increase | |

| Liver Triglycerides | PF-06409577 | ↓ Reduction |

Table 2: Effect of PF-06409577 on Plasma Lipids in Cynomolgus Monkeys (6-week study) [5]

| Parameter | Treatment Group | Change from Vehicle |

| Total Plasma Cholesterol | PF-06409577 | ↓ Reduction |

| LDL Cholesterol | PF-06409577 | ↓ Reduction |

| HDL Cholesterol | PF-06409577 | No significant change |

Table 3: In Vitro Effects of PF-06409577 on Lipogenesis [4]

| Cell Type | EC50 for De Novo Lipogenesis Inhibition |

| Rat Hepatocytes | 49 nM |

| Human Hepatocytes | 128 nM |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summarized protocols for assays central to evaluating the effects of PF-06409577.

This assay measures the rate of new fatty acid synthesis in primary hepatocytes.

Figure 2: Workflow for in vitro de novo lipogenesis assay.

Protocol Steps:

-

Hepatocyte Isolation and Culture: Isolate primary hepatocytes from the species of interest (e.g., rat, human) and culture them in appropriate media.

-

Compound Treatment: Treat the cultured hepatocytes with varying concentrations of PF-06409577 or a vehicle control for a specified duration.

-

Radiolabeling: Add a radiolabeled precursor for fatty acid synthesis, such as [14C]-acetate, to the culture medium.

-

Incubation: Incubate the cells for a defined period to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

Lipid Extraction: Wash the cells and extract total lipids using a suitable solvent mixture (e.g., chloroform:methanol).

-

Lipid Separation: Separate the different lipid classes, typically by thin-layer chromatography (TLC).

-

Quantification: Scrape the bands corresponding to fatty acids or triglycerides and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the total protein content and calculate the rate of de novo lipogenesis.

This method is used to assess the activation state of AMPK and the phosphorylation (inactivation) of its downstream target, ACC.

Protocol Steps:

-

Sample Preparation: Lyse cells or tissues treated with PF-06409577 or vehicle to extract total protein. Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AMPK (pAMPK), total AMPK, phosphorylated ACC (pACC), and total ACC.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation/phosphorylation.

-

ZSF1 Rat Model: This is a genetic model of metabolic syndrome, exhibiting obesity, hyperglycemia, and dyslipidemia, making it relevant for studying the effects of metabolic drugs.[5]

-

Cynomolgus Monkey Model: Non-human primates provide a translational model closer to human physiology for evaluating the effects of therapeutic candidates on lipid metabolism.[5]

General In Vivo Protocol:

-

Animal Acclimation: Acclimate the animals to the housing conditions and diet.

-

Treatment Administration: Administer PF-06409577 or vehicle orally at specified doses and for a defined duration (e.g., 6 weeks).

-

Sample Collection: Collect blood samples at various time points to measure plasma lipid levels (total cholesterol, LDL, HDL, triglycerides). At the end of the study, collect tissues (e.g., liver) for further analysis.

-

Lipid Analysis: Analyze plasma lipid concentrations using standard enzymatic assays.

-

Tissue Analysis: Analyze liver tissue for triglyceride content and gene expression changes related to lipid metabolism.

Summary and Future Directions

PF-06409577 demonstrates robust effects on lipid metabolism, primarily through the activation of AMPK and subsequent inhibition of de novo lipogenesis and cholesterol synthesis. Preclinical data in both rodent and non-human primate models show promising reductions in key lipid parameters, suggesting its potential as a therapeutic agent for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.[5][6][7]

Further research and clinical trials are necessary to fully elucidate the efficacy and safety of PF-06409577 in human populations. A phase I clinical trial for diabetic nephropathy was initiated but not completed, and as such, clinical data on its lipid-lowering effects in humans is not yet available.[4] The long-term consequences of systemic AMPK activation will also need careful evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes [bio-protocol.org]

- 4. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes [en.bio-protocol.org]

- 6. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Measurement of Lipids, Lipoproteins, Apolipoproteins, Fatty Acids, and Sterols, and Next Generation Sequencing for the Diagnosis and Treatment of Lipid Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PF-06409577 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06409577 is a potent and selective, allosteric activator of the α1β1γ1 isoform of 5' AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2] It has an EC50 of 7 nM for the AMPK α1β1γ1 isoform.[1][2] Activation of AMPK can influence a variety of downstream signaling pathways, making PF-06409577 a valuable tool for research in areas such as metabolic diseases, oncology, and diabetic nephropathy.[3] These application notes provide an overview of the working concentrations of PF-06409577 in various cell-based assays and detailed protocols for its use.

Data Presentation: Working Concentrations in Cell Culture

The optimal working concentration of PF-06409577 is cell line and assay dependent. The following table summarizes effective concentrations from various published studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Assay Type | Working Concentration | Duration of Treatment | Outcome |

| U2OS (Human Osteosarcoma) | MTT Assay (Cell Viability) | 0.1 - 3 µM | 48 - 96 hours | Dose- and time-dependent decrease in cell viability.[4] |

| U2OS (Human Osteosarcoma) | BrdU Incorporation Assay | 0.3 - 3 µM | Not Specified | Dose-dependent decrease in cell proliferation.[4] |

| U2OS (Human Osteosarcoma) | Clonogenicity Assay | 0.3 - 3 µM | Not Specified | Dose-dependent decrease in colony formation.[4] |

| U2OS, MG-63, SaOs-2 (Human Osteosarcoma) | Apoptosis Assays (Annexin V, TUNEL) | 1 µM | 48 hours | Induction of apoptosis.[4] |

| U2OS (Human Osteosarcoma) | Cell Cycle Analysis (PI Staining) | 1 µM | 40 hours | Cell cycle arrest.[4][5] |

| U2OS, Primary Human OS Cells | Western Blot (AMPK Activation) | 0.3 - 3 µM | Not Specified | Increased phosphorylation of AMPKα1 (Thr-172).[4] |

| MDCK (Madin-Darby Canine Kidney) | Western Blot (AMPK & mTOR Pathway) | 1, 3, 10 µM | Not Specified | Increased AMPK phosphorylation and downregulation of the mTOR pathway.[6] |

| Primary Rat Hepatocytes | De Novo Lipogenesis Assay | 10 µM | Not Specified | Lowered acetate incorporation into lipids.[7] |

| Vero (African Green Monkey Kidney) | Cytotoxicity Assay (Cell Titer Glo) | EC50 = 2.6 µM | 24 hours | Measurement of cell viability.[8] |

Experimental Protocols

Preparation of PF-06409577 Stock Solution

PF-06409577 is soluble in DMSO up to 100 mM.[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium.

Materials:

-

PF-06409577 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the required amount of PF-06409577 and DMSO to prepare a stock solution of 10 mM.

-

Aseptically weigh the PF-06409577 powder and dissolve it in the calculated volume of sterile DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Cell Viability and Proliferation Assays (MTT Assay)

Materials:

-

Cells of interest (e.g., U2OS)

-

96-well cell culture plates

-

Complete cell culture medium

-

PF-06409577 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of PF-06409577 in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of PF-06409577. Include a vehicle control (DMSO) at the same final concentration as the highest PF-06409577 concentration.

-

Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for AMPK Activation

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

PF-06409577 stock solution

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-total-AMPKα)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of PF-06409577 (e.g., 0.3, 1, 3 µM) for the specified time.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.[9]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[9]

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the AMPK signaling pathway activated by PF-06409577 and a general experimental workflow for studying its effects.

Caption: PF-06409577 signaling pathway leading to AMPK activation.

Caption: General experimental workflow for PF-06409577 studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bio-rad.com [bio-rad.com]

Preparation of PF-06409577 for In Vivo Preclinical Research

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

PF-06409577 is a potent and selective allosteric activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2] As a promising therapeutic agent for metabolic diseases such as diabetic nephropathy and non-alcoholic fatty liver disease (NAFLD), its proper formulation is critical for successful in vivo evaluation.[3][4][5] This document provides detailed protocols for the preparation of PF-06409577 for both oral and intravenous administration in preclinical animal models, based on established methodologies.

2. Physicochemical Properties

A summary of the relevant physicochemical properties of PF-06409577 is presented in Table 1. Understanding these properties is essential for selecting the appropriate vehicle and preparation method.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆ClNO₃ | [1][2] |

| Molecular Weight | 341.79 g/mol | [2] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥98% (HPLC) | [1][2] |

| Storage Temperature | Room temperature or -20°C | [1] |

3. Solubility Data

The solubility of PF-06409577 in various common solvents is crucial for preparing stock solutions and final formulations.

| Solvent | Solubility | Reference |

| DMSO | ≥ 100 mg/mL (292.58 mM) | [6] |

| DMSO | Soluble to 100 mM | |

| DMSO | 20 mg/mL, clear | [2] |

| Ethanol | Soluble to 20 mM | |

| Water | Insoluble | [7] |

4. In Vivo Formulation Protocols

The choice of formulation for PF-06409577 depends on the intended route of administration and the specific requirements of the animal study. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[6]

Oral Administration

Oral gavage is a common route for administering PF-06409577 in preclinical studies.[3][4][8]

Protocol 1: Methylcellulose Suspension (for crystalline material)

This protocol is suitable for administering PF-06409577 as a suspension.

Materials:

-

PF-06409577 (crystalline powder)

-

0.5% Methylcellulose in sterile water

-

Sterile water

-

Mortar and pestle (optional, for fine grinding)

-

Stir plate and magnetic stir bar

-

Appropriate size sterile tubes

Procedure:

-

Weigh the required amount of PF-06409577 crystalline powder.

-

If necessary, gently grind the powder to a fine consistency using a mortar and pestle.

-